molecular formula C29H25N5O3 B12421325 BRD4 Inhibitor-19

BRD4 Inhibitor-19

Cat. No.: B12421325
M. Wt: 491.5 g/mol
InChI Key: MIPKYDRPRCWVOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

BRD4 Inhibitor-19 is a small-molecule inhibitor targeting the bromodomain-containing protein 4 (BRD4). BRD4 is a member of the bromodomain and extra-terminal (BET) family of proteins, which play a crucial role in regulating gene expression by recognizing acetylated lysine residues on histones. This compound has garnered significant attention due to its potential therapeutic applications in treating various cancers and inflammatory diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of BRD4 Inhibitor-19 involves multiple steps, including the formation of key intermediates and their subsequent functionalization. One common synthetic route includes the coupling of a benzo[d]isoxazol scaffold with various substituents to enhance binding affinity and selectivity towards BRD4 . For instance, a typical reaction might involve the use of 5-bromo-2-ethoxybenzenesulfonyl chloride and pyridine in dichloromethane as solvents .

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet commercial demands .

Chemical Reactions Analysis

Types of Reactions: BRD4 Inhibitor-19 undergoes various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms to form oxides.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

BRD4 Inhibitor-19 has a wide range of scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Uniqueness of BRD4 Inhibitor-19: this compound stands out due to its high binding affinity and selectivity towards BRD4, making it a promising candidate for therapeutic development. Its unique chemical structure allows for better pharmacokinetic properties and reduced off-target effects compared to other inhibitors .

Properties

Molecular Formula

C29H25N5O3

Molecular Weight

491.5 g/mol

IUPAC Name

6-(3,5-dimethyl-1,2-oxazol-4-yl)-1-methyl-4-phenyl-3-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-4H-quinazolin-2-one

InChI

InChI=1S/C29H25N5O3/c1-18-26(19(2)37-32-18)22-14-15-24-23(16-22)27(20-10-6-4-7-11-20)34(29(35)33(24)3)17-25-30-31-28(36-25)21-12-8-5-9-13-21/h4-16,27H,17H2,1-3H3

InChI Key

MIPKYDRPRCWVOV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C)C2=CC3=C(C=C2)N(C(=O)N(C3C4=CC=CC=C4)CC5=NN=C(O5)C6=CC=CC=C6)C

Origin of Product

United States

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